molecular formula C14H18N2O4 B1390284 (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid CAS No. 1171917-07-9

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid

Cat. No.: B1390284
CAS No.: 1171917-07-9
M. Wt: 278.3 g/mol
InChI Key: QKYFZYCCDPTONO-UHFFFAOYSA-N
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Description

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid is a complex organic compound featuring a pyridine ring substituted with a cyclohexylcarbamoyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyclohexylcarbamoyl group through a nucleophilic substitution reaction. The final step involves the addition of the acetic acid moiety under acidic or basic conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-butyric acid: Contains a butyric acid moiety, offering different chemical properties.

Uniqueness

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[5-(cyclohexylcarbamoyl)-2-oxopyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-12-7-6-10(8-16(12)9-13(18)19)14(20)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYFZYCCDPTONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
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(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
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(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
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(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
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(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
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(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid

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